molecular formula C20H16N4O3S B2839196 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1797603-77-0

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2839196
CAS No.: 1797603-77-0
M. Wt: 392.43
InChI Key: BSZCNNCYJIFDJT-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features multiple functional groups, including a thiophene ring, an oxadiazole ring, and a dihydropyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with a dihydropyridine derivative. Common reagents and conditions might include:

    Thiophene synthesis: Using sulfur and acetylene derivatives under catalytic conditions.

    Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids.

    Coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, such compounds could be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms might include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-oxo-N-(2-phenyl)-1,2-dihydropyridine-3-carboxamide: Lacks the thiophene and oxadiazole rings.

    2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group on the dihydropyridine ring.

Uniqueness

The presence of the thiophene and oxadiazole rings in 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide may confer unique electronic properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-24-10-4-7-14(20(24)26)19(25)21-15-8-3-2-6-13(15)12-17-22-18(23-27-17)16-9-5-11-28-16/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZCNNCYJIFDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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